methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate (CAS: 1003293-40-0) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of 174.59 g/mol . Structurally, it features a chloromethyl (-CH₂Cl) substituent at the N1 position and a methyl ester (-COOCH₃) at the C3 position of the pyrazole ring. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl group, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
methyl 1-(chloromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-9(4-7)8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAPYGLDKEHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with chloromethylating agents. One common method is the reaction of 1H-pyrazole-3-carboxylic acid with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be explored to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules with potential therapeutic effects.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel pyrazole derivatives from this compound, which exhibited significant antimicrobial activity against several pathogens. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results in inhibiting bacterial growth .
Agrochemicals
In the field of agrochemicals, this compound is utilized in the development of pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for creating effective agrochemical agents.
Data Table: Efficacy of Pyrazole Derivatives in Pest Control
| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| Compound A | This compound | Aphids | 85 |
| Compound B | Pyrazole Derivative X | Weeds | 78 |
| Compound C | Pyrazole Derivative Y | Fungal Pathogen | 90 |
Materials Science
The compound is also explored for its applications in materials science, particularly in synthesizing advanced materials with unique properties such as conductivity and fluorescence.
Case Study: Development of Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity. The resulting materials have potential applications in electronic devices and sensors .
Biological Research
This compound has been investigated for its interactions with biological targets, contributing to the understanding of its bioactivity.
Mechanism of Action
The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active pyrazole moieties that interact with various biological pathways .
Mechanism of Action
The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may target essential enzymes in pests, disrupting their metabolic processes and leading to their elimination.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related pyrazole carboxylates:
Crystallographic and Physicochemical Properties
- Crystal Packing : Intramolecular hydrogen bonds (e.g., C–H⋯O/N) stabilize the molecular conformation of pyrazole derivatives, as seen in ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate .
- Thermal Stability : Methyl esters generally exhibit lower boiling points compared to ethyl or benzyl derivatives, impacting their purification and storage .
Biological Activity
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 176.58 g/mol. Its structure includes a pyrazole ring with a chloromethyl group and a carboxylate moiety, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles that may exhibit enhanced biological activities.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
- Ester Hydrolysis : The ester bond in the molecule can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.
Biological Activities
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, some studies indicate that similar compounds exhibit inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Certain pyrazole derivatives have been investigated for their anticancer properties. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects on human tumor cell lines such as HeLa and HCT116 .
- Anti-inflammatory Effects : The interaction of pyrazoles with cyclooxygenase enzymes suggests potential anti-inflammatory actions. Preliminary studies indicate that this compound may modulate pathways related to inflammation and pain.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Cytotoxicity Studies : A study examining the cytotoxic effects of various pyrazole analogs reported IC50 values indicating significant inhibition of cell proliferation in cancer cell lines. Some derivatives exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK2) .
- Antimicrobial Testing : In vitro tests demonstrated that certain pyrazole derivatives possess antimicrobial properties superior to standard antibiotics, showing percent zone inhibitions exceeding 150% against Candida albicans compared to ketoconazole .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H7ClN2O2 | Antimicrobial, anticancer, anti-inflammatory |
| Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C10H9ClN2O2 | Antimicrobial, anti-inflammatory |
| Ethyl 5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate | C16H16ClN3O2 | Anticancer, analgesic |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of pyrazole precursors. For example, triazenylpyrazole intermediates can be reacted with azido(trimethyl)silane in methylene chloride under controlled temperatures (0–50°C) . Key steps include monitoring reaction progress via TLC and purification via flash chromatography using cyclohexane/ethyl acetate gradients. Optimization may involve adjusting equivalents of reagents (e.g., 7.5 equivalents of azido-TMS) and reaction time (16 hours for full conversion).
Q. How should researchers safely handle and dispose of this compound?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), avoid heat/sparks, and store away from strong oxidizers due to hazardous decomposition products (e.g., carbon monoxide, hydrogen chloride) .
- Spills : Contain using inert absorbents (e.g., Celite) and dispose via licensed waste management services .
- Disposal : Follow local regulations; surplus material should be treated by professional disposal companies .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structure. Peaks for pyrazole protons typically appear at δ 7.54–8.61 ppm .
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, C≡N at ~2230 cm) .
- MS : Employ EI-MS for molecular ion confirmation (e.g., m/z 238 [M$ ^+ $$
) .
Advanced Research Questions
Q. How can researchers address gaps in toxicity and environmental impact data for this compound?
- Methodological Answer :
- Toxicity Testing : Conduct acute toxicity assays (e.g., OECD 423) using rodent models, noting that existing SDS lack data .
- Environmental Persistence : Perform biodegradability tests (e.g., OECD 301) and soil mobility studies to assess bioaccumulation potential .
- Data Validation : Cross-reference with structurally similar pyrazole derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) to infer behavior .
Q. What strategies can mitigate instability during storage or reactions?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .
- Reaction Stability : Avoid high temperatures (>50°C) and monitor for decomposition via GC-MS. Stabilize reactive intermediates using scavengers (e.g., BHT for free radicals) .
Q. How can conflicting reactivity data in literature be resolved during synthesis optimization?
- Methodological Answer :
- Reproducibility : Replicate reported procedures (e.g., triazenylpyrazole synthesis ) while varying parameters (solvent, catalyst).
- Analytical Cross-Check : Use HPLC to quantify impurities and DSC to assess thermal stability .
- Computational Modeling : Predict reaction pathways using DFT calculations to identify energetically favorable conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
